molecular formula C19H23N3O3 B15013086 2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide

Katalognummer: B15013086
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: KHUOOZPQVDVJPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE typically involves the reaction of 2-methyl-5-(propan-2-yl)phenol with chloroacetic acid under basic conditions to form 2-[2-methyl-5-(propan-2-yl)phenoxy]acetic acid. This intermediate is then reacted with phenyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylcarbamoyl group, in particular, contributes to its potential pharmacological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C19H23N3O3

Molekulargewicht

341.4 g/mol

IUPAC-Name

1-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]amino]-3-phenylurea

InChI

InChI=1S/C19H23N3O3/c1-13(2)15-10-9-14(3)17(11-15)25-12-18(23)21-22-19(24)20-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,21,23)(H2,20,22,24)

InChI-Schlüssel

KHUOOZPQVDVJPW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NNC(=O)NC2=CC=CC=C2

Löslichkeit

0.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.